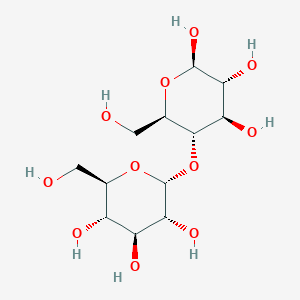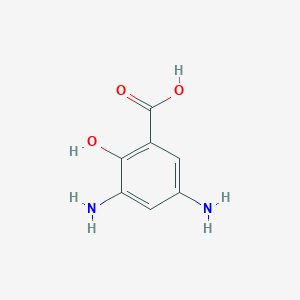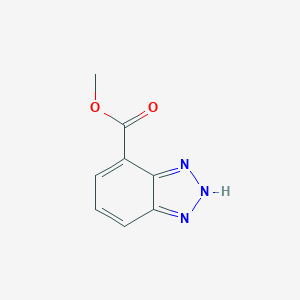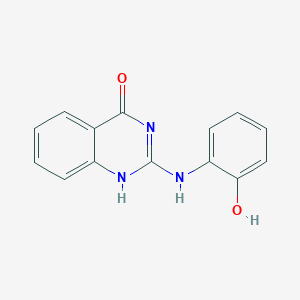
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone, also known as PHAQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study. In
作用機序
The mechanism of action of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex may then interact with various cellular components, leading to the observed biochemical and physiological effects.
生化学的および生理学的効果
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to induce apoptosis in cancer cells. These effects are believed to be related to the compound's ability to interact with various cellular components, including proteins and DNA.
実験室実験の利点と制限
One advantage of using 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone in lab experiments is its ability to selectively bind to copper ions, making it a useful tool for studying the role of copper in various biological processes. However, 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone may also exhibit non-specific binding to other metal ions, which could lead to false positives in certain assays. Additionally, the synthesis of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone can be challenging and time-consuming, which may limit its widespread use in scientific research.
将来の方向性
There are several future directions for research involving 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone. One area of interest is the development of new fluorescent probes based on the structure of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone, with improved selectivity and sensitivity for metal ions. Additionally, further studies are needed to fully understand the mechanism of action of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone and its potential applications in various fields of study, including environmental monitoring, medical diagnostics, and cancer research.
合成法
The synthesis of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone can be achieved through a multi-step process involving the reaction of 2-aminophenol with anthranilic acid and subsequent cyclization. The resulting compound can be purified through recrystallization and characterized using various spectroscopic techniques.
科学的研究の応用
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been found to exhibit a range of potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been shown to selectively bind to copper ions, making it a promising candidate for use in environmental monitoring and medical diagnostics.
特性
CAS番号 |
114824-89-4 |
|---|---|
製品名 |
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone |
分子式 |
C14H11N3O2 |
分子量 |
253.26 g/mol |
IUPAC名 |
2-(2-hydroxyanilino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H11N3O2/c18-12-8-4-3-7-11(12)16-14-15-10-6-2-1-5-9(10)13(19)17-14/h1-8,18H,(H2,15,16,17,19) |
InChIキー |
PYKFOQZRRBXCQO-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC=C3O |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=CC=C3O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC=C3O |
同義語 |
2-((2-hydroxyphenyl)amino)-4(3H)-quinazolinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



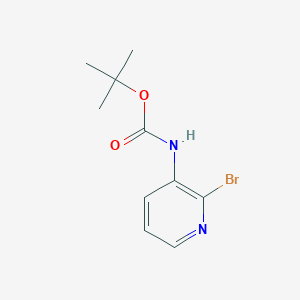


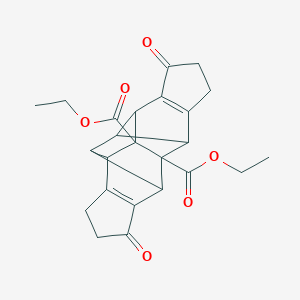
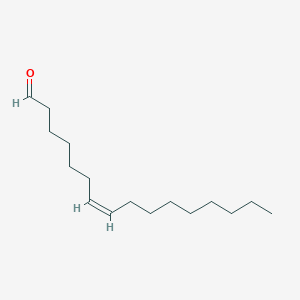
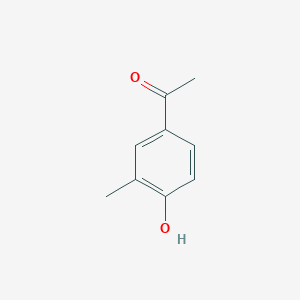
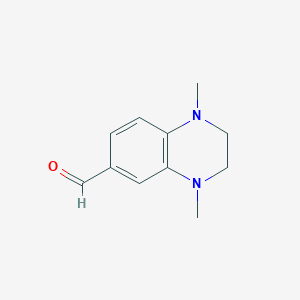
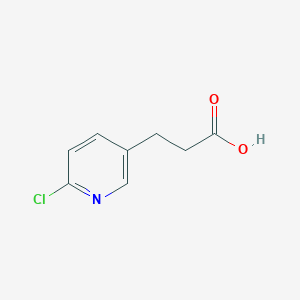
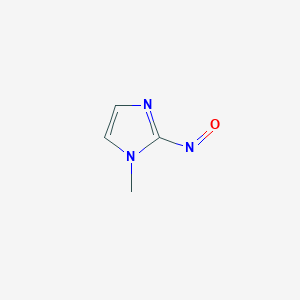
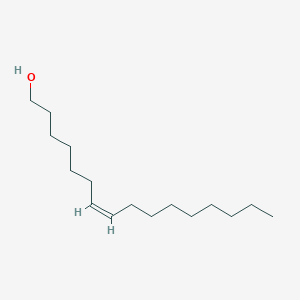
![3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B56499.png)
